molecular formula C11H12ClN7O4 B11518064 4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B11518064
M. Wt: 341.71 g/mol
InChI Key: KAZNLVCHZBPZOS-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the amino group: This step involves the nitration of the aromatic ring followed by reduction to introduce the amino group.

    Attachment of the chloronitrophenyl group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce various functional groups at the chloro or nitro positions.

Scientific Research Applications

(Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical for the biological activity of the compound. The exact pathways and interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1,2,5-oxadiazole derivatives: These compounds share the oxadiazole ring structure and may have similar chemical properties and reactivity.

    Chloronitroaniline derivatives: These compounds contain the chloronitrophenyl group and can undergo similar substitution reactions.

Uniqueness

What sets (Z)-4-AMINO-N-{2-[(2-CHLORO-4-NITROPHENYL)AMINO]ETHYL}-N’-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C11H12ClN7O4

Molecular Weight

341.71 g/mol

IUPAC Name

4-amino-N'-[2-(2-chloro-4-nitroanilino)ethyl]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C11H12ClN7O4/c12-7-5-6(19(21)22)1-2-8(7)14-3-4-15-11(16-20)9-10(13)18-23-17-9/h1-2,5,14,20H,3-4H2,(H2,13,18)(H,15,16)

InChI Key

KAZNLVCHZBPZOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCN=C(C2=NON=C2N)NO

Origin of Product

United States

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